
3-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that contain a benzoyl group, COC6H5, attached to an amide group, NH2 . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of benzoyl chloride with an arylamine compound in a solvent such as N,N’-dimethylformamide . The reaction is usually carried out at elevated temperatures to increase the yield .Molecular Structure Analysis
In benzamides, the benzoyl and amide groups are typically coplanar, with a dihedral angle close to 0 degrees . The crystal structure is often stabilized by N-H…O hydrogen bonds .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides .Physical And Chemical Properties Analysis
Benzamides are typically solid at room temperature, with a melting point that depends on their specific structure . They are generally soluble in organic solvents .Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds related to 3-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives have shown moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. These activities are compared with reference drugs like etoposide, indicating some derivatives exhibit higher anticancer activities than the reference drug (Ravinaik et al., 2021). Additionally, other studies focus on the synthesis and anticancer evaluation of related compounds, revealing that certain derivatives are active against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antitubercular Activities
The antimicrobial activity of these compounds has been studied, showing efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya et al., 2020). Furthermore, new derivatives have been synthesized and demonstrated in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv, with one lead molecule showing significant activity and low toxicity against a normal cell line, suggesting potential for further drug development (Nayak et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with proteins in the cytoskeleton of certain organisms .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton . This interaction could lead to changes in the structure and function of the target cells.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWNNZXRWQNRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


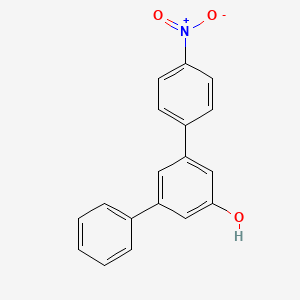
![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)
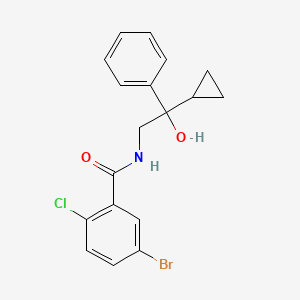
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)
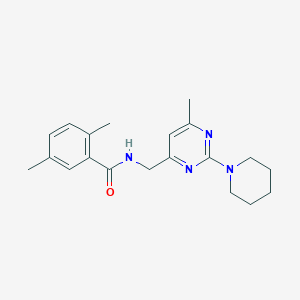

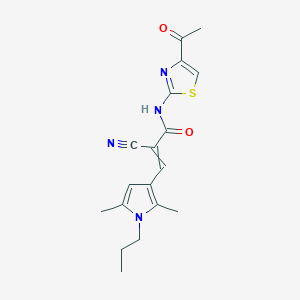
![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2880644.png)
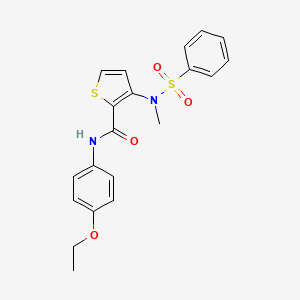
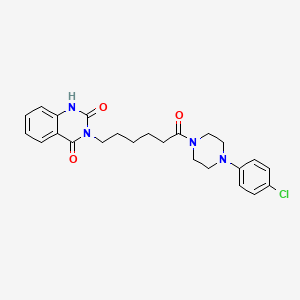
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)